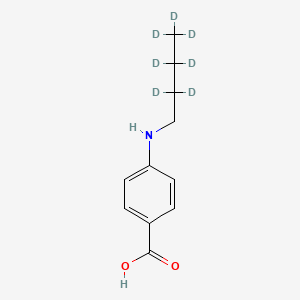
4-(Butylamino)benzoic Acid D7 (butyl-2,2,3,3,4,4,4-D7); 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butylamino)benzoic acid-d7 is a deuterium-labeled derivative of 4-(Butylamino)benzoic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of 4-(Butylamino)benzoic acid enhances its utility in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)benzoic acid-d7 involves the deuteration of 4-(Butylamino)benzoic acid. The process typically includes the following steps:
Deuteration of Starting Materials: The starting material, 4-(Butylamino)benzoic acid, is subjected to deuterium exchange reactions.
Industrial Production Methods
Industrial production of 4-(Butylamino)benzoic acid-d7 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques to meet the stringent requirements for research-grade compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butylamino)benzoic acid-d7 undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of 4-(Butylamino)benzoic acid-d7 .
Applications De Recherche Scientifique
4-(Butylamino)benzoic acid-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques, improving the accuracy and reliability of quantitative analyses.
Biological Research: The compound is used in studies involving enzyme kinetics and metabolic pathways, providing insights into biochemical processes.
Industrial Applications: It is employed in the development of new pharmaceuticals and chemical products, leveraging its unique properties for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Butylamino)benzoic acid-d7 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical properties but provide a means for tracking and quantification in various studies. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Butylamino)benzoic acid: The non-deuterated form of the compound, used in similar applications but without the benefits of stable isotope labeling.
4-(Methylamino)benzoic acid: A structurally similar compound with a methyl group instead of a butyl group, used in different research contexts.
4-(Aminomethyl)benzoic acid: Another similar compound with an aminomethyl group, used in various biochemical studies.
Uniqueness
The uniqueness of 4-(Butylamino)benzoic acid-d7 lies in its deuterium labeling, which enhances its utility in analytical and pharmacokinetic studies. The stable isotope labeling provides a distinct advantage in tracking and quantification, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-(2,2,3,3,4,4,4-heptadeuteriobutylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i1D3,2D2,3D2 |
Clé InChI |
YCCRFDDXAVMSLM-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCCCNC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
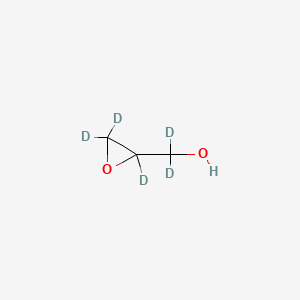
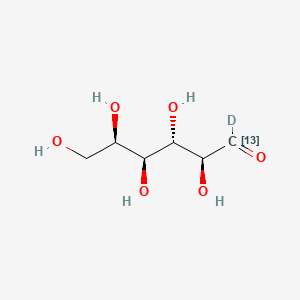

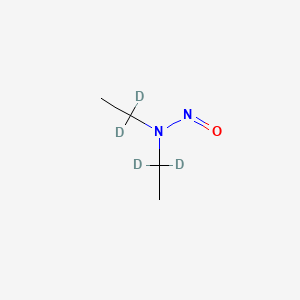
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
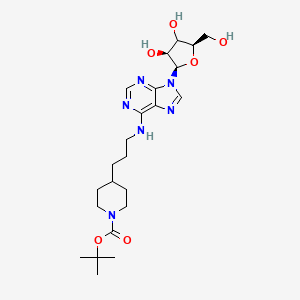


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)



